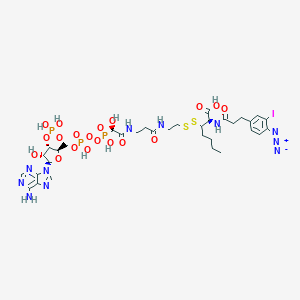

Act-CoA

Description

Properties

CAS No. |

121368-75-0 |

|---|---|

Molecular Formula |

C33H47IN11O19P3S2 |

Molecular Weight |

1185.7 g/mol |

IUPAC Name |

(2R)-3-[2-[3-[[(2R)-2-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]peroxy-hydroxyphosphoryl]-2-hydroxyacetyl]amino]propanoylamino]ethyldisulfanyl]-2-[3-(4-azido-3-iodophenyl)propanoylamino]heptanoic acid |

InChI |

InChI=1S/C33H47IN11O19P3S2/c1-2-3-4-21(24(32(50)51)42-23(47)8-6-17-5-7-19(43-44-36)18(34)13-17)69-68-12-11-37-22(46)9-10-38-30(49)33(52)65(53,54)63-64-67(58,59)60-14-20-27(62-66(55,56)57)26(48)31(61-20)45-16-41-25-28(35)39-15-40-29(25)45/h5,7,13,15-16,20-21,24,26-27,31,33,48,52H,2-4,6,8-12,14H2,1H3,(H,37,46)(H,38,49)(H,42,47)(H,50,51)(H,53,54)(H,58,59)(H2,35,39,40)(H2,55,56,57)/t20-,21?,24+,26-,27-,31-,33-/m1/s1 |

InChI Key |

INNXFTJYJFYUQJ-FLQPUNRMSA-N |

Isomeric SMILES |

CCCCC([C@@H](C(=O)O)NC(=O)CCC1=CC(=C(C=C1)N=[N+]=[N-])I)SSCCNC(=O)CCNC(=O)[C@H](O)P(=O)(O)OOP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O |

Canonical SMILES |

CCCCC(C(C(=O)O)NC(=O)CCC1=CC(=C(C=C1)N=[N+]=[N-])I)SSCCNC(=O)CCNC(=O)C(O)P(=O)(O)OOP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O |

Synonyms |

ACT-COA coenzyme A, N-(3-iodo-4-azidophenylpropionamido)cysteinyl-5-(2'-thiopyridyl)cysteine- N-(3-iodo-4-azidophenylpropionamido)cysteinyl-5-(2'-thiopyridyl)cysteine-coenzyme A |

Origin of Product |

United States |

Foundational & Exploratory

The Nexus of Glycolysis and the Citric Acid Cycle: A Technical Guide to Acetyl-CoA Synthesis by the Pyruvate Dehydrogenase Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of acetyl-CoA from pyruvate (B1213749), catalyzed by the mitochondrial pyruvate dehydrogenase complex (PDC), represents a critical juncture in cellular metabolism. This irreversible reaction links the cytosolic process of glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle, thereby committing glucose-derived carbons to oxidative phosphorylation or fatty acid synthesis. The intricate regulation of the PDC, through both allosteric mechanisms and covalent modifications, underscores its importance in maintaining metabolic homeostasis. Dysregulation of this complex is implicated in a range of pathologies, including metabolic disorders and cancer, making it a key target for therapeutic intervention. This guide provides an in-depth examination of the PDC's structure, catalytic mechanism, and multifaceted regulatory networks. It further details established experimental protocols for the purification of the complex, the assay of its enzymatic activity, and the quantification of its key substrate and product, pyruvate and acetyl-CoA, respectively.

The Pyruvate Dehydrogenase Complex: Structure and Function

The pyruvate dehydrogenase complex is a massive, multi-enzyme assembly with a molecular weight extending into the mega-Daltons[1]. It is composed of multiple copies of three core enzymes: pyruvate dehydrogenase (E1), dihydrolipoyl transacetylase (E2), and dihydrolipoyl dehydrogenase (E3)[2][3][4]. In eukaryotes, the complex also includes a structural E3-binding protein and dedicated regulatory enzymes: pyruvate dehydrogenase kinases (PDKs) and pyruvate dehydrogenase phosphatases (PDPs)[2][5].

-

Pyruvate Dehydrogenase (E1): This component, a heterotetramer of two alpha and two beta subunits in eukaryotes, catalyzes the initial decarboxylation of pyruvate.[2][4] It utilizes the cofactor thiamine (B1217682) pyrophosphate (TPP) to form a hydroxyethyl-TPP intermediate.[2][6][7]

-

Dihydrolipoyl Transacetylase (E2): The E2 component forms the structural core of the complex.[8] It contains a covalently attached lipoamide (B1675559) cofactor that accepts the hydroxyethyl (B10761427) group from E1, oxidizing it to an acetyl group and forming an acetyl-dihydrolipoyl intermediate.[8] This acetyl group is then transferred to coenzyme A (CoA) to produce acetyl-CoA.[8]

-

Dihydrolipoyl Dehydrogenase (E3): This flavoprotein is responsible for regenerating the oxidized form of the lipoamide cofactor on E2.[3] It utilizes flavin adenine (B156593) dinucleotide (FAD) as a prosthetic group and subsequently transfers the reducing equivalents to NAD+ to form NADH.[3]

The overall, irreversible reaction catalyzed by the PDC is:

Pyruvate + CoA + NAD+ → Acetyl-CoA + CO2 + NADH + H+ [4]

Catalytic Mechanism of the Pyruvate Dehydrogenase Complex

The conversion of pyruvate to acetyl-CoA proceeds through a coordinated, five-step sequence of reactions that efficiently channels intermediates between the active sites of the E1, E2, and E3 components.

Figure 1: The sequential catalytic mechanism of the Pyruvate Dehydrogenase Complex.

Regulation of the Pyruvate Dehydrogenase Complex

The activity of the PDC is tightly controlled by both allosteric regulation and covalent modification, allowing the cell to respond to its energetic status and the availability of metabolic fuels.

Allosteric Regulation

The PDC is subject to feedback inhibition by its products and activation by its substrates. High ratios of acetyl-CoA/CoA and NADH/NAD+ allosterically inhibit the E2 and E3 components, respectively.[2][9][10][11] Conversely, high levels of pyruvate and NAD+ promote PDC activity.[10]

Covalent Modification: Phosphorylation and Dephosphorylation

In eukaryotes, the primary mechanism for regulating PDC activity is through the reversible phosphorylation of the E1α subunit.[2][5][12][13] This phosphorylation is catalyzed by a family of four dedicated pyruvate dehydrogenase kinases (PDK1-4) and reversed by two pyruvate dehydrogenase phosphatases (PDP1-2).[12][14][15][16][17][18]

-

Pyruvate Dehydrogenase Kinases (PDKs): Phosphorylation of specific serine residues on the E1α subunit by PDKs leads to the inactivation of the PDC.[2][6] The activity of PDKs is stimulated by high ratios of ATP/ADP, NADH/NAD+, and acetyl-CoA/CoA, signaling an energy-replete state.[11][19][20] Conversely, pyruvate is a potent inhibitor of PDK activity.[21]

-

Pyruvate Dehydrogenase Phosphatases (PDPs): PDPs dephosphorylate and thereby activate the PDC.[14] PDP1 is activated by Ca2+ ions, linking PDC activity to cellular signaling events such as muscle contraction.[14][22] Insulin also promotes the activation of PDP, stimulating glucose utilization.[2]

Figure 2: Covalent modification and allosteric regulation of the Pyruvate Dehydrogenase Complex.

Quantitative Data

Table 1: Tissue Distribution of Pyruvate Dehydrogenase Kinase (PDK) Isoforms

| Isoform | Primary Tissue Distribution |

| PDK1 | Heart, Islets, Skeletal Muscle, Liver[15][16][23] |

| PDK2 | Widely expressed (except spleen and lung)[15][16][19] |

| PDK3 | Testis, Kidney, Brain[15][16] |

| PDK4 | Heart, Skeletal Muscle, Liver, Kidney, Islets[15][19][23] |

Experimental Protocols

Purification of the Pyruvate Dehydrogenase Complex from Mitochondria

This protocol describes a general procedure for the isolation and purification of the PDC from mammalian mitochondria.

Materials:

-

Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

-

Lysis Buffer: 50 mM potassium phosphate (B84403) (pH 7.0), 1 mM EDTA, 1 mM PMSF

-

Wash Buffer: 50 mM potassium phosphate (pH 7.0), 1 mM EDTA

-

Protamine sulfate (B86663) solution (1%)

-

Polyethylene glycol (PEG)

-

Ultracentrifuge

-

French press or sonicator

Procedure:

-

Mitochondrial Isolation: Homogenize fresh tissue in ice-cold isolation buffer. Centrifuge at low speed to remove nuclei and cell debris. Pellet the mitochondria by high-speed centrifugation.

-

Mitochondrial Lysis: Resuspend the mitochondrial pellet in lysis buffer and disrupt the mitochondria using a French press or sonicator.

-

Nucleic Acid Precipitation: Add protamine sulfate solution dropwise to the lysate with gentle stirring to precipitate nucleic acids. Centrifuge to remove the precipitate.

-

PEG Precipitation: Gradually add solid PEG to the supernatant to precipitate the PDC. The optimal PEG concentration should be determined empirically.

-

Differential Centrifugation: Pellet the precipitated PDC by ultracentrifugation.

-

Resuspension and Storage: Gently resuspend the PDC pellet in a minimal volume of wash buffer and store at -80°C.

Spectrophotometric Assay of Pyruvate Dehydrogenase Complex Activity

This coupled enzyme assay measures the rate of NADH production, which is proportional to PDC activity.[24][25][26][27]

Materials:

-

Assay Buffer: 0.25 M Tris-HCl (pH 8.0)

-

Substrate Solution: 0.2 M Sodium Pyruvate

-

Cofactor Solution: 4 mM CoA, 40 mM NAD+, 40 mM Thiamine pyrophosphate (TPP), 10 mM MgCl2

-

DTNB Solution: 0.05 g 5,5-dithiobis(2-nitrobenzoic acid) in 10 mL ethanol

-

Citrate (B86180) Synthase

-

Oxaloacetate (OAA)

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Reaction Mixture Preparation: In a microfuge tube, prepare a reaction mixture containing assay buffer, substrate solution, and cofactor solution.

-

Sample Addition: Add the purified PDC or cell extract to the reaction mixture.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 15 minutes).

-

Colorimetric Reaction: Transfer the reaction mixture to a cuvette and add OAA and DTNB.

-

Measurement: Place the cuvette in a spectrophotometer pre-warmed to 30°C. Add citrate synthase to initiate the reaction and immediately begin monitoring the increase in absorbance at 412 nm for a set time (e.g., 100 seconds).

-

Calculation: The rate of change in absorbance is used to calculate the PDC activity, typically expressed as units per milligram of protein. One unit is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute.

Quantification of Pyruvate and Acetyl-CoA by HPLC

This protocol outlines a method for the simultaneous quantification of pyruvate and acetyl-CoA in biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection.[28][29][30][31]

Materials:

-

Deproteinization Agent: Perchloric acid or trichloroacetic acid

-

Mobile Phase A: Aqueous buffer (e.g., potassium phosphate)

-

Mobile Phase B: Acetonitrile or methanol

-

C18 reverse-phase HPLC column

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Homogenize tissue or cells in a deproteinization agent to precipitate proteins. Centrifuge to collect the supernatant.

-

Chromatographic Separation: Inject the supernatant onto a C18 column. Elute the analytes using a gradient of mobile phase A and B.

-

Detection: Monitor the column effluent with a UV detector at a wavelength appropriate for both pyruvate and acetyl-CoA (e.g., 210 nm for pyruvate and 260 nm for the adenine moiety of acetyl-CoA).

-

Quantification: Determine the concentrations of pyruvate and acetyl-CoA by comparing the peak areas to those of known standards.

Quantification of Pyruvate and Acetyl-CoA by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of metabolites.[32][33][34][35][36]

Materials:

-

Extraction Solvent: Acetonitrile/methanol/water mixture

-

LC-MS/MS system with a suitable column (e.g., HILIC or reverse-phase)

-

Internal standards (e.g., 13C-labeled pyruvate and acetyl-CoA)

Procedure:

-

Sample Extraction: Extract metabolites from biological samples using an ice-cold extraction solvent containing internal standards.

-

Chromatographic Separation: Separate the metabolites using an appropriate LC method.

-

Mass Spectrometric Detection: Analyze the eluent using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for pyruvate, acetyl-CoA, and their respective internal standards.

-

Quantification: Calculate the concentrations of pyruvate and acetyl-CoA based on the ratio of the peak area of the analyte to that of its corresponding internal standard.

Conclusion

The pyruvate dehydrogenase complex stands as a master regulator of cellular energy metabolism. Its intricate structure, multi-step catalytic mechanism, and sensitive regulatory controls ensure a balanced flux of carbon from glycolysis into the TCA cycle. The detailed understanding of this complex, facilitated by the experimental approaches outlined in this guide, is paramount for researchers and drug development professionals. Targeting the PDC and its regulatory enzymes, particularly the pyruvate dehydrogenase kinases, holds significant promise for the development of novel therapeutics for a range of metabolic diseases and cancer. Continued investigation into the nuanced aspects of PDC function and regulation will undoubtedly unveil further opportunities for therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 3. Dihydrolipoamide dehydrogenase, pyruvate oxidation, and acetylation-dependent mechanisms intersecting drug iatrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyruvate Dehydrogenase Complex - USMLE Strike [usmlestrike.com]

- 5. discover.library.noaa.gov [discover.library.noaa.gov]

- 6. Pyruvate dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. Pyruvate Dehydrogenase Complex (PDC): Step-by-Step Mechanism, Enzymes, Cofactors, and Regulation Explained | BioTech Beacons [biotechbeacon.com]

- 8. Dihydrolipoyl transacetylase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. med.libretexts.org [med.libretexts.org]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Distinct regulatory properties of pyruvate dehydrogenase kinase and phosphatase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tissue-specific kinase expression and activity regulate flux through the pyruvate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of PDH activity and isoform expression: diet and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. portlandpress.com [portlandpress.com]

- 19. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]

- 20. Allosteric Coupling in Pyruvate Dehydrogenase Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Detailed evaluation of pyruvate dehydrogenase complex inhibition in simulated exercise conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Pyruvate dehydrogenase kinase - Proteopedia, life in 3D [proteopedia.org]

- 24. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 25. A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 26. goldengatebio.com [goldengatebio.com]

- 27. academic.oup.com [academic.oup.com]

- 28. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [ouci.dntb.gov.ua]

- 31. Comparison of high-performance liquid chromatography with fluorescence detection versus enzymatic assay to measure blood pyruvate in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. mdpi.com [mdpi.com]

- 35. biorxiv.org [biorxiv.org]

- 36. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Acetyl-CoA in De Novo Fatty Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-Coenzyme A (Acetyl-CoA) stands as the fundamental building block for de novo fatty acid synthesis, a critical metabolic pathway for energy storage and the generation of essential cellular components. This technical guide provides an in-depth exploration of the multifaceted function of acetyl-CoA in this process, from its transport out of the mitochondria to its sequential addition to a growing fatty acid chain. We will delve into the intricate regulatory mechanisms governing this pathway, with a particular focus on the key enzymes, Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS). This document further presents detailed experimental protocols for assessing enzyme activity and summarizes key quantitative data to serve as a valuable resource for researchers in metabolic diseases and drug discovery.

Introduction

De novo lipogenesis, the synthesis of fatty acids from non-lipid precursors, is a vital anabolic process. The two-carbon acetyl group of acetyl-CoA is the primary carbon source for the synthesis of long-chain fatty acids. This pathway is particularly active in the liver and adipose tissue, where excess carbohydrates and amino acids are converted into fatty acids for storage as triglycerides.[1][2] Dysregulation of fatty acid synthesis is implicated in a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as in cancer cell proliferation, making the enzymes of this pathway attractive targets for therapeutic intervention.[3][4]

This guide will provide a comprehensive overview of the journey of acetyl-CoA in fatty acid synthesis, detailing the biochemical transformations and regulatory networks that control this essential metabolic route.

The Journey of Acetyl-CoA: From Mitochondria to Cytosol

Fatty acid synthesis occurs in the cytosol, whereas acetyl-CoA is primarily generated within the mitochondrial matrix from the oxidation of pyruvate (B1213749), fatty acids, and certain amino acids.[5][6] The inner mitochondrial membrane is impermeable to acetyl-CoA.[7][8] Therefore, a dedicated transport system, the citrate (B86180) shuttle , is required to move acetyl-CoA to the site of fatty acid synthesis.[9][10]

The process begins with the condensation of mitochondrial acetyl-CoA with oxaloacetate to form citrate, a reaction catalyzed by citrate synthase, which is the first step of the citric acid cycle.[7][10] When cellular energy levels are high, isocitrate dehydrogenase is allosterically inhibited by ATP, leading to an accumulation of citrate in the mitochondria. This excess citrate is then transported into the cytosol via the tricarboxylate transport system.[11][12]

In the cytosol, the enzyme ATP-citrate lyase (ACLY) cleaves citrate back into acetyl-CoA and oxaloacetate, a reaction that requires ATP.[8][13] The regenerated cytosolic acetyl-CoA is now available for fatty acid synthesis. The oxaloacetate is subsequently reduced to malate (B86768) by cytosolic malate dehydrogenase. Malate can then be transported back into the mitochondria or be oxidatively decarboxylated by malic enzyme in the cytosol to produce pyruvate and NADPH.[9][11] This reaction is a significant source of the NADPH required for the reductive steps in fatty acid synthesis.[1]

The Commitment Step: Carboxylation of Acetyl-CoA

Once in the cytosol, acetyl-CoA is committed to the fatty acid synthesis pathway through its carboxylation to malonyl-CoA. This irreversible reaction is catalyzed by Acetyl-CoA Carboxylase (ACC) , a biotin-dependent enzyme that utilizes bicarbonate (HCO₃⁻) and ATP.[14][15] ACC is the primary rate-limiting enzyme in fatty acid synthesis and is subject to stringent regulation.[16][17]

There are two main isoforms of ACC in mammals:

-

ACC1: Primarily located in the cytosol of lipogenic tissues like the liver and adipose tissue, where it provides malonyl-CoA for fatty acid synthesis.[14][15]

-

ACC2: Found on the outer mitochondrial membrane, where its product, malonyl-CoA, acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.[15]

Regulation of Acetyl-CoA Carboxylase

The activity of ACC is modulated by allosteric regulation, covalent modification, and transcriptional control.

-

Allosteric Regulation: Citrate, the transport form of acetyl-CoA, is a potent allosteric activator of ACC.[16][18] High cytosolic citrate levels signal an abundance of acetyl-CoA and ATP, promoting the polymerization of ACC protomers into an active filamentous form. Conversely, the end-product of fatty acid synthesis, palmitoyl-CoA, is a feedback inhibitor of ACC, causing depolymerization of the active filaments.[16]

-

Covalent Modification: ACC is inhibited by phosphorylation. AMP-activated protein kinase (AMPK), which is activated during times of low cellular energy (high AMP/ATP ratio), phosphorylates and inactivates ACC.[19] This ensures that fatty acid synthesis, an energy-consuming process, is halted when energy stores are low. Insulin, on the other hand, activates a phosphatase that dephosphorylates and activates ACC, promoting fatty acid synthesis when glucose is abundant.[17]

References

- 1. Crystal structure of the beta-subunit of acyl-CoA carboxylase: structure-based engineering of substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EMDB-17840: Cryo-EM structure of the yeast fatty acid synthase at 1.9 angstro... - Yorodumi [pdbj.org]

- 3. Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Acetyl-CoA Carboxylase Causes Malformations in Rats and Rabbits: Comparison of Mammalian Findings and Alternative Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. doctor2023.jumedicine.com [doctor2023.jumedicine.com]

- 8. Crystal structure of the 500 kD yeast acetyl-CoA carboxylase holoenzyme dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. static.igem.org [static.igem.org]

- 11. Crystal Structures and Mutational Analyses of Acyl-CoA Carboxylase β Subunit of Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mybiosource.com [mybiosource.com]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. sunlongbiotech.com [sunlongbiotech.com]

- 16. The chemical logic behind... fatty acid metabolism [homepage.ufp.pt]

- 17. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]

- 19. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

Acetyl-CoA: The Cornerstone of Cholesterol Synthesis - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of acetyl-CoA as the fundamental precursor for the intricate process of cholesterol biosynthesis. Meticulously detailing the enzymatic cascade, regulatory networks, and key experimental methodologies, this document serves as a comprehensive resource for professionals engaged in metabolic research and the development of therapeutic agents targeting cholesterol metabolism.

The Cholesterol Biosynthesis Pathway: From Acetyl-CoA to a Vital Sterol

The synthesis of cholesterol is a complex and highly regulated metabolic pathway that utilizes acetyl-CoA as its sole carbon source. The pathway can be broadly divided into four main stages, originating in the cytosol and endoplasmic reticulum.

The initial steps involve the sequential condensation of three acetyl-CoA molecules to form the six-carbon intermediate, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[1][2] This is followed by the critical, rate-limiting step of the pathway: the reduction of HMG-CoA to mevalonate (B85504), a reaction catalyzed by the enzyme HMG-CoA reductase (HMGR).[1][2] This enzymatic step is the primary target for the widely used class of cholesterol-lowering drugs known as statins.[1]

Subsequent enzymatic reactions convert mevalonate into activated isoprene (B109036) units, which are then sequentially condensed to form the 30-carbon linear molecule, squalene (B77637).[1][2] The final stage involves the cyclization of squalene to form lanosterol, the first sterol intermediate, which then undergoes a series of modifications to ultimately yield cholesterol.

Below is a diagram illustrating the major steps in the conversion of Acetyl-CoA to Cholesterol.

References

An In-depth Technical Guide to the Cellular Localization of Acetyl-CoA Pools

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-Coenzyme A (Acetyl-CoA) stands as a central hub in cellular metabolism, intersecting the catabolism of carbohydrates, fatty acids, and amino acids with a vast array of biosynthetic and signaling pathways.[1] Its role extends beyond being a simple metabolic intermediate; it is the primary donor of acetyl groups for both anabolic processes, such as the synthesis of lipids and cholesterol, and crucial protein modifications, most notably the acetylation of histones which profoundly impacts gene expression.[1][2] The functions of acetyl-CoA are strictly defined by its location within the cell. Eukaryotic cells maintain distinct, physically separated pools of acetyl-CoA within different organelles, primarily the mitochondria, the nucleo-cytosolic compartment, and peroxisomes. This compartmentalization allows for independent regulation of metabolic fluxes and prevents futile cycling, ensuring that cellular resources are directed appropriately in response to nutritional and environmental cues. Understanding the synthesis, transport, and utilization of acetyl-CoA within these specific pools is fundamental for research into metabolic diseases, cancer, neurodegeneration, and for the development of targeted therapeutics.

The Major Subcellular Acetyl-CoA Pools

The distribution of acetyl-CoA is not uniform throughout the cell; it is concentrated in specific organelles where it is generated and consumed by distinct sets of enzymes and pathways.

The Mitochondrial Pool

The mitochondrion houses the largest and most dynamic pool of acetyl-CoA, primarily dedicated to energy production.

-

Synthesis : Mitochondrial acetyl-CoA is generated from several key catabolic pathways:

-

Pyruvate (B1213749) Oxidation : The pyruvate dehydrogenase complex (PDHC) catalyzes the oxidative decarboxylation of pyruvate, the end-product of glycolysis, to produce acetyl-CoA. This is a major source in carbohydrate-fed states.[1]

-

Fatty Acid β-Oxidation : The breakdown of fatty acids provides a significant source of mitochondrial acetyl-CoA, particularly during fasting or high-fat feeding.[1]

-

Amino Acid and Ketone Body Catabolism : The degradation of ketogenic amino acids (e.g., leucine) and the utilization of ketone bodies also yield acetyl-CoA within the mitochondrial matrix.[3]

-

-

Utilization : The primary fate of mitochondrial acetyl-CoA is oxidation for energy.

-

Tricarboxylic Acid (TCA) Cycle : Acetyl-CoA condenses with oxaloacetate to form citrate (B86180), the first step of the TCA cycle, leading to the production of reducing equivalents (NADH and FADH₂) that fuel ATP synthesis via oxidative phosphorylation.[3]

-

Ketogenesis : In the liver, under conditions of carbohydrate scarcity, mitochondrial acetyl-CoA is used to synthesize ketone bodies, which serve as an alternative fuel source for extrahepatic tissues like the brain.[1]

-

The Nucleo-Cytosolic Pool

The acetyl-CoA pool shared between the cytoplasm and the nucleus is functionally distinct from the mitochondrial pool and is primarily anabolic and regulatory in nature. The nuclear envelope is generally permeable to small metabolites like acetyl-CoA, allowing for equilibration with the cytoplasm; however, localized nuclear synthesis also occurs.

-

Synthesis : Since the inner mitochondrial membrane is impermeable to acetyl-CoA, this pool is generated extramitochondrially:[3]

-

Citrate Cleavage : The majority of nucleo-cytosolic acetyl-CoA is derived from citrate that is exported from the mitochondria. In the cytosol, the enzyme ATP-citrate lyase (ACLY) cleaves citrate into acetyl-CoA and oxaloacetate, a process that consumes one molecule of ATP.[1]

-

Acetate (B1210297) Activation : Acetyl-CoA synthetase 2 (ACSS2) provides an alternative pathway by converting acetate into acetyl-CoA. This pathway is critical under conditions of metabolic stress, such as hypoxia or in cells lacking functional ACLY.

-

-

Utilization : This pool provides the two-carbon units for major biosynthetic and signaling pathways.

-

Fatty Acid and Sterol Synthesis : Acetyl-CoA is the fundamental building block for the de novo synthesis of fatty acids and cholesterol in the cytoplasm.

-

Histone and Protein Acetylation : In the nucleus and cytoplasm, acetyl-CoA is the sole substrate for histone acetyltransferases (HATs) and other protein acetyltransferases. This links the metabolic state of the cell directly to epigenetic regulation and the control of protein function.[2]

-

The Peroxisomal Pool

Peroxisomes contain a specialized acetyl-CoA pool generated from specific lipid metabolic pathways.

-

Synthesis : Peroxisomal acetyl-CoA is primarily produced through the β-oxidation of very long-chain fatty acids (VLCFAs) , which are too large to be efficiently processed by mitochondria.

-

Utilization and Export : The acetyl-CoA produced in peroxisomes is not readily used within the organelle for energy. Instead, the acetyl groups are typically exported to the mitochondria for complete oxidation. This is often accomplished by converting acetyl-CoA to acetyl-carnitine, which can then be transported across the peroxisomal and mitochondrial membranes.

Inter-compartmental Transport of Acetyl Units

The segregation of acetyl-CoA pools necessitates sophisticated transport systems to move acetyl units across organellar membranes. The most critical of these is the citrate shuttle, which connects mitochondrial catabolism to cytosolic anabolism.

The Citrate Shuttle is the primary mechanism for transferring acetyl groups from the mitochondrial matrix to the cytosol. It involves the following steps:

-

In the mitochondrial matrix, acetyl-CoA (from pyruvate or fatty acid oxidation) condenses with oxaloacetate to form citrate, catalyzed by citrate synthase.

-

Citrate is transported across the inner mitochondrial membrane into the cytosol via the tricarboxylate carrier (SLC25A1).

-

In the cytosol, ATP-citrate lyase (ACLY) cleaves citrate back into acetyl-CoA and oxaloacetate.

-

This newly generated cytosolic acetyl-CoA is now available for fatty acid synthesis or can diffuse into the nucleus for histone acetylation.

Quantitative Analysis of Subcellular Acetyl-CoA Pools

Quantifying the absolute concentrations of acetyl-CoA in different subcellular compartments is technically challenging due to its low abundance, high turnover rate, and the potential for metabolic changes during fractionation procedures.[4] However, studies using rapid fractionation techniques have provided valuable estimates. The concentration of acetyl-CoA can vary significantly depending on cell type and metabolic state, ranging from low micromolar to higher levels.[4][5]

A key finding is that a steep concentration gradient is maintained between compartments. Studies in isolated rat liver hepatocytes have shown that the mitochondrial concentration of acetyl-CoA can be significantly higher than the cytosolic concentration.[6]

| Parameter | Mitochondrion | Cytosol | Reference |

| Mitochondrial/Cytosolic Gradient | ~13 | 1 | [6] |

| Typical Concentration Range | High µM | Low µM | [4][5] |

Note: Absolute concentrations are highly dependent on cell type, nutrient availability, and physiological state. The gradient reflects the primary role of mitochondria in production and the cytosol in consumption under many conditions.

Experimental Protocols for Measuring Subcellular Acetyl-CoA

A multi-step approach is required to accurately measure acetyl-CoA in different organelles, involving careful subcellular fractionation followed by sensitive analytical quantification.

Protocol 1: Subcellular Fractionation by Differential Centrifugation

This protocol provides a method to separate the nuclear, mitochondrial, and cytosolic fractions from cultured cells.[7]

-

Cell Harvest : Harvest cultured cells (e.g., 1x10⁷ cells) by centrifugation at ~300 x g for 5 minutes at 4°C.

-

Washing : Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).

-

Cell Lysis : Resuspend the pellet in a hypotonic fractionation buffer (e.g., containing 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, protease inhibitors). Allow cells to swell on ice for 20-30 minutes.

-

Homogenization : Lyse the cells by passing the suspension through a narrow-gauge needle (e.g., 27-gauge) 10-20 times or using a Dounce homogenizer. Monitor lysis under a microscope.

-

Nuclear Pellet Isolation : Centrifuge the homogenate at ~700 x g for 10 minutes at 4°C. The resulting pellet is the crude nuclear fraction. The supernatant contains mitochondria, cytosol, and other organelles.

-

Mitochondrial Pellet Isolation : Carefully transfer the supernatant from the previous step to a new tube. Centrifuge at ~10,000 x g for 15 minutes at 4°C. The resulting pellet is the mitochondrial fraction.

-

Cytosolic Fraction Isolation : The supernatant from the mitochondrial spin is the cytosolic fraction. It can be further clarified by ultracentrifugation at 100,000 x g for 1 hour to remove microsomes if necessary.

-

Fraction Purity : Assess the purity of each fraction via Western blot using marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, GAPDH for cytosol).

Protocol 2: Acyl-CoA Extraction

This protocol is for extracting short-chain acyl-CoAs from the isolated subcellular fractions.

-

Acid Precipitation : To the collected subcellular fraction (e.g., resuspended mitochondrial pellet), add an equal volume of a cold acid solution, such as 1M perchloric acid (PCA) or 10% trichloroacetic acid (TCA), to precipitate proteins and stabilize the acyl-CoAs.[8]

-

Incubation : Vortex vigorously and incubate on ice for 15 minutes.

-

Centrifugation : Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Supernatant Collection : Carefully collect the supernatant, which contains the acyl-CoAs.

-

Neutralization (if using PCA) : Neutralize the PCA extract with a solution like 3M potassium bicarbonate (KHCO₃) to a pH of ~6.5. The precipitated KClO₄ can be removed by another centrifugation step.

-

Storage : The final extract can be immediately analyzed or stored at -80°C.

Protocol 3: Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of acetyl-CoA.[5][8]

-

Chromatographic Separation : Inject the extracted sample onto a reverse-phase C18 liquid chromatography column.

-

Mobile Phase : Use a gradient elution with a mobile phase system, typically consisting of an aqueous component with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile).[8]

-

Mass Spectrometry : Analyze the column effluent using a tandem mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).

-

MRM Transitions : Monitor for the specific precursor-to-product ion transition for acetyl-CoA. The precursor ion is the protonated mass of acetyl-CoA, and a common product ion results from the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety.[9]

-

Quantification : Generate a standard curve using known concentrations of an acetyl-CoA standard. Quantify the amount in the sample by comparing its peak area to the standard curve. Normalize the final value to the total protein content of the initial fraction.

Advanced Method: SILEC-Subcellular Fractionation (SILEC-SF)

SILEC-SF is a powerful technique that overcomes many limitations of traditional methods.[10][11] It involves culturing a parallel batch of cells with a stable isotope-labeled precursor of Coenzyme A (e.g., ¹³C₃,¹⁵N₁-pantothenate). These cells, containing "heavy" labeled acyl-CoAs, are then mixed with the "light" experimental sample before cell lysis and fractionation.[11][12] The heavy-labeled acyl-CoAs serve as ideal internal standards that correct for metabolite loss and degradation at every step of the procedure, enabling highly accurate relative and absolute quantification of subcellular acyl-CoA pools.[10][12]

Acetyl-CoA Pools in Cellular Signaling: The Link to Epigenetics

The nucleo-cytosolic acetyl-CoA pool is a critical signaling node that communicates the cell's metabolic state to the transcriptional machinery. The activity of histone acetyltransferases (HATs) is highly sensitive to the concentration of their substrate, acetyl-CoA.

Under nutrient-rich conditions (e.g., high glucose), increased glycolysis leads to a high flux of pyruvate into the mitochondria. This elevates the production of citrate, which is then exported to the cytosol. The subsequent action of ACLY generates a large pool of cytosolic acetyl-CoA. This acetyl-CoA diffuses into the nucleus, increasing the substrate availability for HATs, leading to widespread histone acetylation. This epigenetic modification is generally associated with a more open chromatin structure and increased gene transcription, promoting cell growth and proliferation.

Conclusion

The compartmentalization of acetyl-CoA is a cornerstone of eukaryotic metabolic regulation. The distinct mitochondrial, nucleo-cytosolic, and peroxisomal pools are maintained by specific enzymatic pathways and transport systems, allowing for the simultaneous execution of opposing metabolic functions—such as catabolic energy generation and anabolic biosynthesis. The nucleo-cytosolic pool, in particular, acts as a barometer of the cell's nutritional status, directly linking metabolism to the epigenetic control of gene expression. For researchers and drug development professionals, a deep understanding of these segregated pools is essential. Targeting the specific enzymes that govern the synthesis or transport of acetyl-CoA in a particular compartment offers a promising strategy for developing novel therapeutics for a range of diseases, including cancer, diabetes, and fatty liver disease. The continued development of advanced analytical techniques will further illuminate the intricate dynamics of subcellular acetyl-CoA and unlock new avenues for therapeutic intervention.

References

- 1. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic and Cellular Compartments of Acetyl-CoA in the Healthy and Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distribution of metabolites between the cytosolic and mitochondrial compartments of hepatocytes isolated from fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. mdpi.com [mdpi.com]

- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

The Crossroads of Metabolism: An In-depth Technical Guide to the Discovery and Metabolic Significance of Acetyl-CoA

Audience: Researchers, scientists, and drug development professionals.

Abstract

Acetyl-Coenzyme A (acetyl-CoA) stands as a pivotal molecule at the heart of cellular metabolism, orchestrating a vast network of biochemical reactions essential for life. Its discovery was a landmark achievement in biochemistry, unraveling the intricate connections between carbohydrate, fat, and protein metabolism. This technical guide provides a comprehensive overview of the discovery of acetyl-CoA, its profound metabolic significance, and the experimental methodologies used to study its function. We delve into the central role of acetyl-CoA in the tricarboxylic acid (TCA) cycle, fatty acid synthesis and oxidation, and cholesterol biosynthesis. Furthermore, we explore its emerging role in cellular regulation through protein acetylation and its implications as a therapeutic target in various diseases, including cancer and metabolic disorders. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the fundamental importance of acetyl-CoA and providing a foundation for future research and therapeutic innovation.

The Discovery of Acetyl-Coenzyme A: A Historical Perspective

The journey to understanding the central role of acetyl-CoA in metabolism was a multi-decade endeavor involving several pioneering scientists.

In the 1940s, Fritz Lipmann was investigating the mechanism of acetylation in pigeon liver extracts.[1] He observed that a heat-stable cofactor was essential for these reactions.[2] This cofactor, which he named Coenzyme A (the "A" standing for acetylation), was found to be ubiquitous in living organisms.[1][3] Lipmann's meticulous work on the isolation and identification of Coenzyme A laid the groundwork for understanding its function and earned him the Nobel Prize in Physiology or Medicine in 1953.[2][3]

Building on Lipmann's discovery, Feodor Lynen demonstrated that the "active acetate" that enters the citric acid cycle was, in fact, an acetyl group attached to Coenzyme A, forming acetyl-CoA.[4] This discovery was crucial in linking the catabolism of carbohydrates, fats, and proteins to a common entry point into cellular respiration.

Simultaneously, Konrad Bloch's research on cholesterol biosynthesis revealed that all 27 carbon atoms of cholesterol are derived from acetyl-CoA.[5][6][7] His elegant tracer experiments using radioisotopes of carbon elucidated the complex pathway from acetyl-CoA to cholesterol.[4][5] For their groundbreaking work on cholesterol and fatty acid metabolism, Feodor Lynen and Konrad Bloch shared the Nobel Prize in Physiology or Medicine in 1964.[6]

These seminal discoveries collectively established acetyl-CoA as a central hub in intermediary metabolism, a concept that remains a cornerstone of modern biochemistry.

The Metabolic Significance of Acetyl-CoA

Acetyl-CoA is a thioester molecule, with a high-energy bond that makes the acetyl group readily transferable. This property allows it to participate in a wide array of metabolic pathways, acting as both a key catabolic intermediate and a fundamental anabolic precursor.

The Tricarboxylic Acid (TCA) Cycle

The primary catabolic fate of acetyl-CoA in most aerobic organisms is its entry into the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. In the mitochondrial matrix, acetyl-CoA condenses with oxaloacetate to form citrate (B86180), a reaction catalyzed by citrate synthase. The subsequent series of reactions in the TCA cycle results in the complete oxidation of the acetyl group to two molecules of carbon dioxide, with the concomitant generation of reducing equivalents (NADH and FADH₂) and one molecule of GTP (or ATP). These reducing equivalents are then used by the electron transport chain to produce the bulk of the cell's ATP through oxidative phosphorylation.

Fatty Acid Metabolism

Acetyl-CoA is central to both the synthesis and degradation of fatty acids.

-

Fatty Acid Synthesis (Lipogenesis): In the cytosol, when cellular energy levels are high, acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC), the committed step in fatty acid synthesis.[8] Malonyl-CoA then serves as the two-carbon donor for the growing fatty acid chain, a process catalyzed by the multi-enzyme complex, fatty acid synthase (FAS).

-

Fatty Acid Oxidation (β-oxidation): Conversely, during times of energy demand, fatty acids are broken down in the mitochondria through β-oxidation. In each cycle of β-oxidation, a two-carbon unit is cleaved from the fatty acyl-CoA chain, releasing a molecule of acetyl-CoA, which can then enter the TCA cycle to generate ATP.

Cholesterol and Isoprenoid Biosynthesis

In the cytosol and endoplasmic reticulum, acetyl-CoA is the sole precursor for the synthesis of cholesterol and other isoprenoids.[6] Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, which then reacts with another acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is the rate-limiting step in cholesterol biosynthesis and is the target of statin drugs.

Acetylcholine (B1216132) Synthesis

In cholinergic neurons, acetyl-CoA is a direct precursor for the synthesis of the neurotransmitter acetylcholine. The enzyme choline (B1196258) acetyltransferase catalyzes the transfer of the acetyl group from acetyl-CoA to choline.

Protein Acetylation and Epigenetic Regulation

Beyond its metabolic roles, acetyl-CoA is the acetyl group donor for the post-translational modification of proteins, including histones. Histone acetylation, catalyzed by histone acetyltransferases (HATs), plays a crucial role in regulating gene expression by altering chromatin structure. The availability of nuclear acetyl-CoA can thus directly link the metabolic state of the cell to its epigenetic landscape and transcriptional program.[9]

Quantitative Data on Acetyl-CoA Metabolism

The following tables summarize key quantitative data related to acetyl-CoA metabolism, providing a reference for researchers in the field.

Table 1: Intracellular Concentrations of Acetyl-CoA

| Cell Type/Condition | Compartment | Acetyl-CoA Concentration (µM) | Reference(s) |

| Yeast (Metabolic Cycle) | Whole Cell | 3 - 30 | [10] |

| Human Cancer Cells | Whole Cell | 3 - 20 | [10] |

| Neuronal Cells | Mitochondria | ~10 | [11] |

| Neuronal Cells | Cytoplasm | ~7 | [11] |

Table 2: Kinetic Parameters of Key Enzymes in Acetyl-CoA Metabolism

| Enzyme | Substrate | Km (µM) | Vmax | Organism/Tissue | Reference(s) |

| Citrate Synthase | Acetyl-CoA | 16 | - | Rat Liver | [12][13] |

| Citrate Synthase | Oxaloacetate | 2 | - | Rat Liver | [12][13] |

| Acetyl-CoA Carboxylase | Acetyl-CoA | 4 (CoA-activated) | - | Rat Liver | [14] |

| Acetyl-CoA Carboxylase | Acetyl-CoA | 400 (control) | - | Rat Liver | [14] |

| HMG-CoA Reductase | HMG-CoA | - | - | Human | [15] |

| Acyl-CoA Carboxylase | Acetyl-CoA | - | - | Thermobifida fusca | [16] |

| Acyl-CoA Carboxylase | Propionyl-CoA | - | - | Thermobifida fusca | [16] |

| Acyl-CoA Carboxylase | Butyryl-CoA | - | - | Thermobifida fusca | [16] |

Note: Vmax values are often dependent on specific assay conditions and enzyme preparations, and therefore are not always reported in a standardized format.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of acetyl-CoA.

Historical Experimental Approaches (Principles)

While detailed, modern-style protocols for the original discovery experiments are not available, the principles of the approaches used by Lipmann, Lynen, and Bloch are well-documented.

-

Lipmann's Discovery of Coenzyme A: Lipmann utilized pigeon liver extracts, known for their high metabolic activity, to study acetylation reactions.[1] His experiments involved fractionating the liver extracts and demonstrating that a heat-stable, dialyzable factor was required for the acetylation of sulfanilamide. He systematically purified this factor, which he named Coenzyme A, and characterized its chemical properties.[17]

-

Lynen's Identification of Acetyl-CoA: Lynen and his group used yeast extracts to study the "active acetate." They were able to isolate and identify the chemical structure of acetyl-CoA, showing it to be the crucial intermediate that condenses with oxaloacetate in the first step of the citric acid cycle.

-

Bloch's Elucidation of Cholesterol Biosynthesis: Bloch's experiments were pioneering in their use of isotopic tracers. He fed rats acetic acid labeled with radioactive carbon (¹⁴C) and deuterium (B1214612) (²H) and then isolated cholesterol from their tissues.[4] By painstakingly degrading the cholesterol molecule and determining the position of the labeled atoms, he was able to deduce that all of the carbon atoms in cholesterol were derived from the two carbons of acetate, and he mapped out the sequence of intermediates in the biosynthetic pathway.[4][5]

Modern Experimental Protocols

This protocol describes a general method for isolating mitochondria from cultured cells or tissues, which is a prerequisite for studying mitochondrial acetyl-CoA metabolism.

Materials:

-

Isolation Buffer I: 250 mM Sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

-

Isolation Buffer II: 250 mM Sucrose, 10 mM Tris-HCl (pH 7.4)

-

Homogenizer (Dounce or Potter-Elvehjem)

-

Centrifuge and appropriate tubes

-

Protein assay reagent (e.g., BCA)

Procedure:

-

Tissue/Cell Preparation: Mince tissue or harvest cultured cells and wash with ice-cold PBS.

-

Homogenization: Resuspend the sample in ice-cold Isolation Buffer I and homogenize using a Dounce or Potter-Elvehjem homogenizer. The number of strokes should be optimized to ensure cell disruption without damaging the mitochondria.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 700 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 - 14,000 x g) for 10 minutes at 4°C to pellet the mitochondria.[18]

-

-

Washing: Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer I. Repeat the high-speed centrifugation.

-

Final Resuspension: Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.

-

Quantification: Determine the protein concentration of the mitochondrial suspension using a standard protein assay. The isolated mitochondria can then be used for various downstream applications, such as respirometry or enzyme activity assays.[18]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acetyl-CoA in biological samples.

Sample Preparation:

-

Quenching and Extraction: Rapidly quench metabolism by flash-freezing the cells or tissue in liquid nitrogen. Extract metabolites using a cold solvent mixture, such as acetonitrile/methanol/water.

-

Protein Precipitation: Centrifuge the extract to pellet precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites for analysis.

LC-MS/MS Analysis:

-

Chromatographic Separation: Separate acetyl-CoA from other metabolites using a suitable liquid chromatography column (e.g., a C18 reversed-phase column).

-

Mass Spectrometry Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify acetyl-CoA. This involves monitoring a specific precursor ion-to-product ion transition for acetyl-CoA and a stable isotope-labeled internal standard.

-

Quantification: Generate a standard curve using known concentrations of acetyl-CoA to accurately quantify the amount in the biological sample.

Visualizing Acetyl-CoA's Central Role: Signaling Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the central role of acetyl-CoA in metabolism and a typical experimental workflow.

Caption: Acetyl-CoA as the central hub of metabolism.

Caption: The Tricarboxylic Acid (TCA) Cycle.

Caption: Overview of Fatty Acid Synthesis.

Caption: Simplified Cholesterol Biosynthesis Pathway.

Caption: Experimental Workflow for Mitochondria Isolation.

Acetyl-CoA in Drug Development

The central role of acetyl-CoA in metabolism and its involvement in various disease states make the enzymes that produce and utilize it attractive targets for drug development.

-

Cancer: Cancer cells exhibit altered metabolism, often with an increased reliance on de novo fatty acid synthesis for membrane production and signaling molecules.[19][20] Enzymes such as ATP-citrate lyase (ACLY), which generates cytosolic acetyl-CoA, and acetyl-CoA carboxylase (ACC) are being explored as targets for cancer therapy.[19][21]

-

Metabolic Diseases: In conditions like obesity and type 2 diabetes, dysregulation of fatty acid metabolism is a key feature. Inhibitors of ACC are being developed to reduce fatty acid synthesis and increase fatty acid oxidation, thereby improving insulin (B600854) sensitivity and reducing fat accumulation.[22][23]

-

Neurodegenerative Diseases: The link between acetyl-CoA metabolism and acetylcholine synthesis suggests that targeting acetyl-CoA pathways could be a strategy for treating neurodegenerative diseases characterized by cholinergic deficits.

Conclusion

The discovery of acetyl-CoA revolutionized our understanding of cellular metabolism, revealing a molecule of profound importance that connects the major pathways of energy production and biosynthesis. From its historical identification to its current status as a key therapeutic target, the study of acetyl-CoA continues to yield fundamental insights into cellular function in both health and disease. For researchers, scientists, and drug development professionals, a deep understanding of acetyl-CoA metabolism is essential for advancing our knowledge of biological systems and for developing novel therapeutic strategies to combat a wide range of human diseases. The experimental protocols and quantitative data provided in this guide offer a valuable resource for those engaged in this critical area of research.

References

- 1. Lipmann Discovers Coenzyme A | Research Starters | EBSCO Research [ebsco.com]

- 2. Coenzyme A and its derivatives: renaissance of a textbook classic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Coenzyme A - Wikipedia [en.wikipedia.org]

- 4. The metabolism of fatty acids and regulation of cholesterol [animalresearch.info]

- 5. nobelprize.org [nobelprize.org]

- 6. Cholesterol - Wikipedia [en.wikipedia.org]

- 7. Konrad E. Bloch | Nobel Prize, Lipids, Cholesterol | Britannica [britannica.com]

- 8. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 9. Acetyl-CoA metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spatiotemporal control of acetyl-CoA metabolism in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Regulatory Effects of Acetyl-CoA Distribution in the Healthy and Diseased Brain [frontiersin.org]

- 12. The kinetic properties of citrate synthase from rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scite.ai [scite.ai]

- 14. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]

- 17. The Rockefeller University » Hospital Centennial [centennial.rucares.org]

- 18. agilent.com [agilent.com]

- 19. frontiersin.org [frontiersin.org]

- 20. Acetyl-CoA metabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Acetyl-CoA metabolism as a therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nexus of Metabolism and Epigenetics: A Technical Guide to the Role of Acetyl-CoA in Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-Coenzyme A (Acetyl-CoA) stands at the critical intersection of cellular metabolism and the epigenetic regulation of gene expression. As the universal acetyl group donor, its availability directly influences the acetylation of histones, a key post-translational modification associated with chromatin accessibility and transcriptional activation. This in-depth technical guide explores the core mechanisms by which acetyl-CoA links the metabolic state of a cell to its transcriptional landscape. We will delve into the primary metabolic pathways responsible for generating nuclear acetyl-CoA, provide a quantitative overview of the relationship between acetyl-CoA levels and histone acetylation, and present detailed experimental protocols for the precise measurement of these key molecules and processes. Furthermore, this guide illustrates the intricate signaling pathways governing acetyl-CoA synthesis and its downstream effects on gene expression through detailed diagrams. This resource is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the pivotal role of acetyl-CoA in epigenetic regulation and to offer practical guidance for its investigation.

Core Concepts: The Metabolic-Epigenetic Axis

Acetyl-CoA is a central metabolite in numerous anabolic and catabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid synthesis and oxidation, and amino acid metabolism.[1][2] Its role extends beyond bioenergetics, as it is the sole substrate for histone acetyltransferases (HATs), the enzymes that catalyze the transfer of an acetyl group to the lysine (B10760008) residues of histone proteins.[3][4] This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and creating a more open chromatin structure that is permissive to transcription.[5][6]

Metabolic Production of Acetyl-CoA for Gene Regulation

The pool of acetyl-CoA available for histone acetylation is primarily generated in the cytoplasm and nucleus, and its production is tightly linked to the cell's nutritional status.[7][8] The main sources of nucleocytoplasmic acetyl-CoA are:

-

Glucose-derived Citrate (B86180): In nutrient-replete conditions, glucose is metabolized through glycolysis to pyruvate (B1213749), which enters the mitochondria and is converted to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex.[1] This acetyl-CoA condenses with oxaloacetate to form citrate in the TCA cycle. Citrate is then exported to the cytoplasm and cleaved by ATP-citrate lyase (ACLY) to generate acetyl-CoA and oxaloacetate.[9][10]

-

Acetate (B1210297) Metabolism: Acetate can be converted to acetyl-CoA in the cytoplasm and nucleus by acyl-CoA synthetase short-chain family member 2 (ACSS2) .[9][11] This pathway is particularly important under conditions of metabolic stress, such as hypoxia or glucose limitation, where it can utilize acetate derived from the microenvironment or recycled from histone deacetylation.[7][11]

-

Fatty Acid Oxidation: While primarily a mitochondrial process, the breakdown of fatty acids can also contribute to the cytoplasmic acetyl-CoA pool, although the direct mechanisms are less clear.[1]

The enzymes responsible for producing nucleocytoplasmic acetyl-CoA, namely ACLY and ACSS2, can localize to the nucleus, suggesting a mechanism for the on-site generation of acetyl-CoA for histone modification.[7][12]

Histone Acetylation: The Effector of Acetyl-CoA Signaling

Histone acetylation is a dynamic process regulated by the opposing activities of HATs and histone deacetylases (HDACs).[3] The Michaelis constant (Km) of many HATs for acetyl-CoA is within the physiological range of cellular acetyl-CoA concentrations, implying that fluctuations in acetyl-CoA levels can directly impact the rate of histone acetylation.[9][10] This direct link between metabolite availability and epigenetic modification allows the cell to couple its transcriptional output to its metabolic state.[9][10] Increased acetyl-CoA levels generally lead to hyperacetylation of histones at gene promoters and enhancers, promoting the expression of genes involved in processes such as cell growth and proliferation.[10][13] Conversely, a decrease in acetyl-CoA availability can lead to histone hypoacetylation and transcriptional repression.[13]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the relationship between acetyl-CoA levels, experimental interventions, and histone acetylation.

Table 1: Impact of Cellular State and Nutrient Availability on Acetyl-CoA and Histone H4 Acetylation in Saccharomyces cerevisiae

| Growth Phase | Glucose Supplementation | Relative Acetyl-CoA Level (%) | Histone H4 Acetylation Status |

| Exponential (6h) | N/A | 100 | High |

| Stationary (3 days) | N/A | 2 | Low |

| Stationary (8 days) | N/A | 1 | Very Low |

| Stationary (9 days) | 0% | 1 | Very Low |

| Stationary (9 days) | 2% | 5 | Partially Restored |

| Stationary (9 days) | 10% | 30 | Restored |

Data adapted from Mews et al., 2017 as presented in a study on nutrient availability and histone acetylation.[14]

Table 2: Fold Change in Histone H3 Acetylation in Drosophila melanogaster in Response to Trichostatin A (TSA) Treatment

| Histone Mark | Treatment | Fold Change in Acetylation |

| H3K9ac | TSA | ~3.9 |

| H3K14ac | TSA | ~2.3 |

| H3K18ac | TSA | ~1.5 |

| H3K23ac | TSA | Minimal Change |

Data adapted from a study on the quantitative measurement of histone tail acetylation in Drosophila.[15]

Table 3: Effect of a High-Fat Diet (HFD) on Acetyl-CoA and Histone Acetylation Levels in Mouse Tissues

| Tissue | Diet | Acetyl-CoA Levels | Global Histone Acetylation |

| White Adipose Tissue (WAT) | HFD | Decreased | Decreased |

| Liver | HFD | Decreased | No Significant Change |

Data adapted from a study on the impact of a high-fat diet on tissue acyl-CoA and histone acetylation levels.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of acetyl-CoA and gene expression.

Quantification of Acetyl-CoA by LC-MS/MS

This protocol is adapted from a method for the integrated analysis of acetyl-CoA and histone modifications.[9]

3.1.1. Sample Preparation

-

Cell Culture and Isotope Labeling (Optional):

-

Plate cells in a 10 cm dish and culture for 12-36 hours.

-

For metabolic tracing, replace the standard medium with a glucose-free medium supplemented with 10 mM [¹³C]-glucose or 100 µM [¹³C]-acetate. Use dialyzed serum.

-

Incubate for 2-24 hours at 37°C.

-

-

Extraction:

-

Centrifuge cells at 13,000–17,000 x g for 10 minutes at 4°C. The supernatant contains the acetyl-CoA extract.

-

Use a 1 ml solid-phase extraction column with a strongly hydrophilic, reversed-phase chemistry.

-

Wash the column with 1 mL of methanol (B129727).

-

Equilibrate the column with 1 mL of water.

-

Load the supernatant onto the column.

-

Desalt the column with 1 mL of water.

-

Elute with 1 mL of methanol containing 25 mM ammonium (B1175870) acetate.

-

Evaporate the eluate to dryness under a nitrogen stream.

-

3.1.2. LC-MS/MS Analysis

-

Sample Resuspension: Resuspend the dried sample in 50 µl of 5% (w/v) 5-sulfosalicylic acid in HPLC-grade water and transfer to HPLC vials.

-

Chromatography:

-

Use a C18 reversed-phase chromatographic column connected to an HPLC system with a flow rate of 0.2 ml/min.

-

Buffer A: 5 mM ammonium acetate in water.

-

Buffer B: 5 mM ammonium acetate in 95:5 (v:v) acetonitrile:water.

-

Buffer C: 0.1% formic acid in 80:20 (v:v) acetonitrile:water.

-

HPLC Gradient:

-

Isocratic 2% Buffer B for 2 min.

-

2-25% Buffer B for 3.5 min.

-

25-100% Buffer B in 0.5 min.

-

Isocratic 100% Buffer B for 8.5 min.

-

Wash with 100% Buffer C for 5 min.

-

Equilibrate to 2% Buffer B for 5 min.

-

-

-

Mass Spectrometry:

-

Couple the HPLC to a mass spectrometer (e.g., Q Exactive Plus).

-

Analyze samples in positive ion mode.

-

Quantify acetyl-CoA based on the precursor and fragment ion intensities, using a stable isotope-labeled internal standard for accurate quantification.

-

Histone Acetyltransferase (HAT) Activity Colorimetric Assay

This protocol is based on commercially available kits.[17][18]

-

Reagent Preparation:

-

Reconstitute HAT Substrate I and Substrate II with 550 µL of HAT Reconstitution Buffer.

-

-

Sample Preparation:

-

Prepare test samples (e.g., 50 µg of nuclear extract or purified protein) in 40 µl of water in a 96-well plate.

-

For a background control, use 40 µl of water.

-

For a positive control, use 10 µl of a known active nuclear extract and 30 µl of water.

-

-

Assay Mix Preparation (per well):

-

50 µl of 2X HAT Assay Buffer

-

5 µl of HAT Substrate I

-

5 µl of HAT Substrate II

-

8 µl of NADH Generating Enzyme

-

-

Reaction and Measurement:

-

Add 68 µl of the Assay Mix to each well.

-

Incubate the plate at 37°C for 1-4 hours.

-

Read the absorbance at 440 nm in a microplate reader. For kinetic studies, take readings at multiple time points.

-

Subtract the background reading from all sample readings.

-

HAT activity can be expressed as the change in OD440 per µg of sample per minute.

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Acetylation

This is a generalized protocol for ChIP-seq, with specific considerations for histone acetylation.[19][20][21]

-

Cell Crosslinking and Lysis:

-

Crosslink cells with 1% formaldehyde (B43269) in PBS for 10 minutes at room temperature.

-

Quench the crosslinking reaction with glycine.

-

Lyse the cells to release the nuclei.

-

-

Chromatin Shearing:

-

Resuspend the nuclear pellet in a suitable buffer.

-

Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for the histone acetylation mark of interest (e.g., anti-H3K27ac).

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads extensively to remove non-specific binding.

-

For quantitative analysis of global changes, a spike-in control with chromatin from another species is recommended.[19][22]

-

-

Crosslink Reversal and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by heating in the presence of a high salt concentration.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA and input DNA (a sample of the sheared chromatin before immunoprecipitation).

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Perform peak calling to identify regions of enrichment for the histone acetylation mark.

-

Analyze the distribution of peaks relative to genomic features (e.g., promoters, enhancers).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the role of acetyl-CoA in gene expression.

Caption: Metabolic pathways for the generation of nucleocytoplasmic acetyl-CoA.

Caption: The role of acetyl-CoA in histone acetylation and gene expression.

Caption: A generalized workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Caption: Regulation of ACSS2 under metabolic stress.

Conclusion

The intricate relationship between acetyl-CoA metabolism and gene expression underscores the dynamic nature of epigenetic regulation. As a key metabolic node, acetyl-CoA serves as a critical sensor of the cell's nutritional state, directly translating this information into changes in the chromatin landscape and, consequently, the transcriptional program. This guide has provided a comprehensive overview of the core principles, quantitative relationships, and experimental methodologies central to understanding this metabolic-epigenetic axis. For researchers in academia and industry, a deep appreciation of these mechanisms is paramount for elucidating the pathophysiology of diseases with metabolic and epigenetic underpinnings, such as cancer, metabolic syndrome, and neurodegenerative disorders. Furthermore, the enzymes that govern acetyl-CoA synthesis and utilization represent promising therapeutic targets for the development of novel drugs aimed at modulating gene expression in a disease-specific context. Future research will undoubtedly continue to unravel the complexities of acetyl-CoA signaling, offering new avenues for therapeutic intervention.

References

- 1. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nutritional epigenetics - Wikipedia [en.wikipedia.org]

- 4. Colorimetric Histone Acetyltransferase Activity Assay (HAT) [sciencellonline.com]

- 5. Metabolic and Cellular Compartments of Acetyl-CoA in the Healthy and Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylation & Co: an expanding repertoire of histone acylations regulates chromatin and transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spatiotemporal control of acetyl-CoA metabolism in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetyl-CoA Carboxylase Regulates Global Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ACSS2 and metabolic diseases: from lipid metabolism to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histone acylations and chromatin dynamics: concepts, challenges, and links to metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Histone hypoacetylation-activated genes are repressed by acetyl-CoA- and chromatin-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative measurement of histone tail acetylation reveals stage-specific regulation and response to environmental changes during Drosophila development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Impact of a High-fat Diet on Tissue Acyl-CoA and Histone Acetylation Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. abcam.com [abcam.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]

- 22. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Hub of Cellular Metabolism: An In-depth Technical Guide to Acetyl-CoA Across Diverse Cell Types and Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-Coenzyme A (Acetyl-CoA) stands as a pivotal metabolite at the crossroads of cellular metabolism, orchestrating a vast array of biochemical processes essential for life.[1] Derived from the catabolism of carbohydrates, fatty acids, and amino acids, this activated two-carbon acyl group serves as the primary substrate for the tricarboxylic acid (TCA) cycle, the powerhouse of cellular energy production.[1][2] Beyond its bioenergetic role, acetyl-CoA is a fundamental building block for the synthesis of fatty acids, cholesterol, and other vital biomolecules.[3][4] Furthermore, the availability of distinct pools of acetyl-CoA in cellular compartments, primarily the mitochondria and the nucleocytosol, has profound implications for epigenetic regulation, most notably through the acetylation of histones, thereby linking metabolic status directly to gene expression.[5][6] This guide provides a comprehensive technical overview of acetyl-CoA metabolism, quantification, and function across a range of cell types and tissues, with a focus on providing actionable data and protocols for the research and drug development community.

I. Quantitative Analysis of Acetyl-CoA Concentrations

The concentration of acetyl-CoA is a dynamically regulated parameter that varies significantly between different cell types, tissues, and physiological states. These quantitative differences reflect the diverse metabolic activities and functions of specialized cells. The following tables summarize reported acetyl-CoA concentrations from the literature, providing a valuable resource for comparative analysis.

Table 1: Acetyl-CoA Concentrations in Mammalian Cell Lines

| Cell Line | Cell Type | Acetyl-CoA Concentration (nmol/mg protein) | Reference(s) |

| HepG2 | Human Hepatocellular Carcinoma | 10.64 (pmol/10^6 cells) | [7] |

| MCF7 | Human Breast Adenocarcinoma | ~12 (pmol/mg protein) for C16:0-CoA, a downstream product | [7] |

| RAW264.7 | Mouse Macrophage | ~4 (pmol/mg protein) for C16:0-CoA, a downstream product | [7] |

| SN56 | Mouse Cholinergic Neuron-like | Varies with differentiation and treatment | [8] |

| BV2 | Mouse Microglia | Levels increase under hypoxic conditions | [9] |

Table 2: Acetyl-CoA Concentrations in Rodent Tissues

| Tissue | Species | Physiological State | Acetyl-CoA Concentration (nmol/g wet weight unless specified) | Reference(s) |

| Liver | Rat | Fed | ~25 | [10][11] |

| Liver | Rat | Fasted | Decreased compared to fed | [12][13] |

| Brain | Mouse | Normal | Varies by region, generally 10-20 | [14][15] |

| Brain | Rat | Normal | ~15-30 | [10][11] |

| Kidney | Rat | Normal | ~20-35 | [10][11] |

| Heart | Mouse | Fed | - | [12] |

| Heart | Mouse | Fasted | - | [12] |

| Skeletal Muscle | Mouse | Fed | - | [12] |

| Skeletal Muscle | Mouse | Fasted | - | [12] |

| White Adipose Tissue | Mouse | Fed | - | [12] |

| White Adipose Tissue | Mouse | Fasted | - | [12] |

| Brown Adipose Tissue | Mouse | Fed | - | [12] |

| Brown Adipose Tissue | Mouse | Fasted | - | [12] |

Table 3: Subcellular Acetyl-CoA Concentrations

| Cell/Tissue Type | Compartment | Acetyl-CoA Concentration (µM) | Reference(s) |

| Neuronal Cells | Mitochondria | ~10 | [8][16] |

| Neuronal Cells | Cytoplasm | ~7 | [8][16] |

| Various Cell Lines | Varies with glucose availability | 2-13 | [5] |

II. Acetyl-CoA Metabolism in Different Cell Types and Tissues

The synthesis, utilization, and regulation of acetyl-CoA pools are highly cell-type specific, reflecting the unique metabolic demands of each tissue.

A. Liver

The liver is a central metabolic organ that plays a key role in maintaining whole-body energy homeostasis. In the well-fed state, hepatocytes convert excess glucose into acetyl-CoA, which is then directed towards fatty acid and cholesterol synthesis.[13][17] Conversely, during fasting, the liver switches to fatty acid oxidation, producing large amounts of acetyl-CoA that are used for ketogenesis to provide an alternative energy source for other tissues like the brain.[3][4][13]

B. Brain